1-Ethyl-2-(3-(3-ethyl-3H-benzoselenazol-2-ylidene)prop-1-enyl)quinolinium iodide, with the CAS number 72491-44-2, is a complex organic compound that features a quinolinium structure combined with a benzothiazole moiety. This compound is classified under organic compounds, specifically as a heterocyclic compound due to the presence of nitrogen in its ring structure. The molecular formula for this compound is , and it has a molecular weight of approximately 533.31 g/mol .
The synthesis of 1-Ethyl-2-(3-(3-ethyl-3H-benzoselenazol-2-ylidene)prop-1-enyl)quinolinium iodide typically involves multi-step organic reactions. The general approach includes:
Technical details include controlling reaction conditions such as temperature and pH to optimize yield and purity .
The molecular structure of 1-Ethyl-2-(3-(3-ethyl-3H-benzoselenazol-2-ylidene)prop-1-enyl)quinolinium iodide can be described using various structural representations:
CC[n+]1c(ccc2c1cccc2)/C=C/C=C/3\N(c4ccccc4[Se]3)CC
XSZVFOMMQLNORF-UHFFFAOYSA-M
The structure features a quinolinium cation with an ethyl substituent and a complex selenazole side chain, which contributes to its chemical properties and reactivity .
This compound can participate in several chemical reactions typical for quinolinium derivatives:
These reactions are significant in synthetic organic chemistry for developing new materials or pharmaceuticals .
The mechanism of action for 1-Ethyl-2-(3-(3-ethyl-3H-benzoselenazol-2-ylidene)prop-1-enyl)quinolinium iodide primarily revolves around its interactions with biological targets:
Data on specific targets and pathways remain limited but suggest potential applications in medicinal chemistry .
The physical and chemical properties of 1-Ethyl-2-(3-(3-ethyl-3H-benzoselenazol-2-ylidene)prop-1-enyl)quinolinium iodide include:
Relevant data indicate that this compound exhibits moderate toxicity, necessitating careful handling in laboratory settings .
The scientific uses of 1-Ethyl-2-(3-(3-ethyl-3H-benzoselenazol-2-ylidene)prop-1-enyl)quinolinium iodide are diverse:
Ongoing research may uncover additional applications in various fields including biochemistry and nanotechnology .
CAS No.: 119068-77-8
CAS No.: 1156-92-9
CAS No.: 176-02-3
CAS No.:
CAS No.: 548-74-3
CAS No.: 36506-69-1